N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide
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Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.331. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications
Improved Derivatization Technique for GC-MS Determination
The quantification of halogenated furanones in drinking water, which are structurally similar to the compound , involves sophisticated derivatization techniques. A study presented a one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for the analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) by ion trap GC/MS/MS. This method significantly reduced analysis time and improved detection limits, highlighting the relevance of furan derivatives in environmental monitoring and public health (Kubwabo et al., 2009).
Materials Science Applications
Synthesis of Dye-sensitized Solar Cells
Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and utilized in dye-sensitized solar cells. The study found that the furan-linked derivatives showed a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in renewable energy technologies (Se Hun Kim et al., 2011).
Pharmacological Research
Design and Pharmacological Evaluation of Novel Derivatives
A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities. This research showcases the pharmacological interest in furan derivatives and their potential therapeutic applications (Kumar et al., 2017).
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,10-14-8-5-9-20-14)12-17-15(18)11-21-13-6-3-2-4-7-13/h2-9,19H,10-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPHXWDOMLCPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)COC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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